{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid
Description
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid is an organic compound with a complex structure that includes a phosphonic acid group attached to a long hydrocarbon chain with multiple double bonds and methyl groups
Properties
CAS No. |
34457-14-2 |
|---|---|
Molecular Formula |
C15H29O4P |
Molecular Weight |
304.36 g/mol |
IUPAC Name |
[(6E)-3,7,11-trimethyldodeca-6,10-dienyl] dihydrogen phosphate |
InChI |
InChI=1S/C15H29O4P/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-19-20(16,17)18/h7,9,15H,5-6,8,10-12H2,1-4H3,(H2,16,17,18)/b14-9+ |
InChI Key |
DZHSRPJGCZHWOM-NTEUORMPSA-N |
Isomeric SMILES |
CC(CC/C=C(\C)/CCC=C(C)C)CCOP(=O)(O)O |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)C)CCOP(=O)(O)O |
physical_description |
Solid |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid typically involves the reaction of a suitable alcohol precursor with a phosphonic acid derivative. One common method is the reaction of (6E)-3,7,11-trimethyldodeca-6,10-dien-1-ol with phosphorus trichloride (PCl3) or phosphorus oxychloride (POCl3) under controlled conditions to form the desired phosphonic acid ester. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and hydrolysis.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or diols.
Reduction: The phosphonic acid group can be reduced to a phosphine oxide or phosphine.
Substitution: The hydroxyl group in the phosphonic acid can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA), and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the double bonds may yield epoxides or diols, while reduction of the phosphonic acid group can produce phosphine oxides or phosphines.
Scientific Research Applications
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used to study enzyme inhibition and as a probe for phosphonate metabolism.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of {[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid involves its interaction with specific molecular targets and pathways. The phosphonic acid group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, including those involved in energy metabolism and signal transduction.
Comparison with Similar Compounds
Similar Compounds
Phosphonic Acid Derivatives: Compounds such as aminomethylphosphonic acid and glyphosate share the phosphonic acid functional group.
Phosphate Esters: Compounds like dimethyl phosphate and triphenyl phosphate have similar structural features but differ in their chemical properties and applications.
Uniqueness
{[(6E)-3,7,11-trimethyldodeca-6,10-dien-1-yl]oxy}phosphonic acid is unique due to its long hydrocarbon chain with multiple double bonds and methyl groups, which impart distinct chemical and physical properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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